Synthesis and chemical properties of Adenosine amine congener
Synthesis and chemical properties of Adenosine amine congener
An In-depth Technical Guide to Adenosine (B11128) Amine Congener (ADAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Amine Congener (ADAC), with the chemical name N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine, is a potent and highly selective agonist for the A₁ adenosine receptor.[1][] As a G protein-coupled receptor (GPCR) ligand, ADAC has demonstrated significant neuroprotective and otoprotective effects in preclinical models, making it a valuable tool for research and a potential candidate for therapeutic development.[3][4] Its mechanism of action is primarily linked to the activation of presynaptic A₁ receptors, which inhibits the release of excitatory neurotransmitters.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and key experimental protocols related to ADAC, intended to equip researchers with the technical information required for its study and application.
Chemical and Physical Properties
ADAC is a white, solid, water-soluble compound.[] Its stability in plasma is high, with a short half-life of approximately 5 minutes after intravenous injection in rats, suggesting rapid tissue distribution. Due to its photosensitive nature, it should be protected from light during storage.[5]
Quantitative Data
The following table summarizes the key quantitative properties of Adenosine Amine Congener and its parent molecule, Adenosine.
| Property | Adenosine Amine Congener (ADAC) | Adenosine (Parent Compound) | Reference(s) |
| IUPAC Name | N-[4-[2-[[4-[2-[(2-aminoethyl)amino]-2-oxoethyl]phenyl]amino]-2-oxoethyl]phenyl]-adenosine | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [6][7] |
| Synonyms | ADAC | Ado, Adenocard, Adenosin | [6][8] |
| CAS Number | 96760-69-9 | 58-61-7 | [1][5][8] |
| Molecular Formula | C₂₈H₃₂N₈O₆ | C₁₀H₁₃N₅O₄ | [1][8][9] |
| Molecular Weight | 576.6 g/mol | 267.24 g/mol | [1][7][9] |
| Appearance | White Solid | White Crystalline Powder | [5][8] |
| Melting Point | Data not available | 234-236 °C | [7][8] |
| Solubility | Soluble in DMSO; Soluble in 0.1 M acetic acid (12 mM) | Soluble in hot water, DMSO; Practically insoluble in ethanol | [1][5][8] |
| Storage Conditions | -20°C, Protect from light | 2-8°C | [1][5][8] |
| Receptor Binding Affinity (Kᵢ, rat) | A₁: 0.85 nMA₂ₐ: 210 nMA₃: 281 nM | Data not applicable | [1] |
Synthesis of Adenosine Amine Congener (ADAC)
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-part process: 1) synthesis of the complex amine side chain, and 2) coupling of the side chain to the 6-chloropurine (B14466) riboside core.
Caption: Proposed multi-step synthesis of ADAC.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the N⁶-Side Chain Amine This multi-step process would involve standard peptide coupling and reduction reactions.
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Amide Coupling: React 4-nitrophenylacetic acid with N-(tert-butoxycarbonyl)ethylenediamine using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent (e.g., DMF) to form the first amide bond.
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Nitro Reduction: Reduce the nitro group of the resulting intermediate to an aniline using a standard method, such as catalytic hydrogenation (H₂ gas over Palladium on carbon).
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Second Amide Coupling: Couple the newly formed aniline with a second molecule of 4-nitrophenylacetic acid under similar conditions as Step 1.
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Final Reduction and Deprotection: Reduce the second nitro group. Subsequently, deprotect the Boc-protected amine using an acid like trifluoroacetic acid (TFA) to yield the final, complex diamine side chain. Purify the product via column chromatography.
Step 2: Coupling to 6-Chloropurine Riboside
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Reaction Setup: Dissolve 6-chloropurine riboside (1 equivalent) and the synthesized amine side chain (approx. 1.2 equivalents) in a high-boiling point solvent such as n-butanol or 2-ethoxyethanol.
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Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, ~3 equivalents), to scavenge the HCl produced during the reaction.
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Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
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Workup and Purification: Once the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and purify the crude product. Purification is typically achieved by silica (B1680970) gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure Adenosine Amine Congener (ADAC).
Mechanism of Action & Signaling Pathway
ADAC exerts its effects by selectively binding to and activating the A₁ adenosine receptor, a member of the G protein-coupled receptor family.[1] The A₁ receptor is canonically coupled to inhibitory G proteins (Gαi/o).[11]
Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase.[12] This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.[11][13] The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity (e.g., activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels), leading to hyperpolarization and reduced neuronal excitability.[4] This cascade ultimately results in the inhibition of neurotransmitter release, which is the basis for ADAC's neuroprotective effects.[3][4]
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 4. Radioligand Binding Assays for Adenosine Receptors [ouci.dntb.gov.ua]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and in vivo Characterization of A1 Adenosine Receptor Agonists in the Native Ribose and Conformationally-Constrained (N)-Methanocarba Series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
